4-Amino-1-phenylpyrrolidin-2-one
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Overview
Description
4-Amino-1-phenylpyrrolidin-2-one is a chemical compound with the molecular formula C10H12N2O It is a derivative of pyrrolidinone, featuring an amino group and a phenyl group attached to the pyrrolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1-phenylpyrrolidin-2-one can be achieved through several methods. One common approach involves the amination and cyclization of functionalized acyclic substrates. Another method includes the oxidation of pyrrolidine derivatives . Additionally, ring expansion of β-lactams or cyclopropylamides can also yield pyrrolidin-2-ones .
Industrial Production Methods: Industrial production of this compound typically involves the use of simple and inactivated cyclic amines as substrates, with air-stable and low-cost copper salts as promoters. Non-poisonous and cost-effective oxidants like Oxone and additives such as DMAP are used to make the process practical and efficient .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-1-phenylpyrrolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by different reagents and conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include Oxone and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenation and other electrophilic substitution reactions can be performed using reagents like thionyl chloride (SOCl2) and iodine (I2).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-Amino-1-phenylpyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a versatile synthon in organic synthesis, enabling the construction of complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is utilized in the production of fine chemicals, dyes, and pigments.
Mechanism of Action
The mechanism of action of 4-Amino-1-phenylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may also interact with receptors and ion channels, modulating their activity and influencing cellular processes .
Comparison with Similar Compounds
- Pyrrolidine-2-one
- Pyrrolidine-2,5-dione
- Prolinol
Comparison: 4-Amino-1-phenylpyrrolidin-2-one is unique due to the presence of both an amino group and a phenyl group on the pyrrolidinone ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound in various research applications .
Properties
IUPAC Name |
4-amino-1-phenylpyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c11-8-6-10(13)12(7-8)9-4-2-1-3-5-9/h1-5,8H,6-7,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDKJUMSGHZGQEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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